
Acetamide, N-(6-chloro-3,4-dihydro-2H-1-benzopyran-3-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-chlorochroman-3-yl)acetamide is an organic compound that belongs to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a chroman ring system substituted with a chlorine atom at the 6-position and an acetamide group at the 3-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chlorochroman-3-yl)acetamide typically involves the reaction of 6-chlorochroman-3-amine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of N-(6-chlorochroman-3-yl)acetamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
化学反応の分析
Types of Reactions
N-(6-chlorochroman-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine group.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and are carried out under reflux conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted chroman derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of other biologically active compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(6-chlorochroman-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
N-(6-bromo-4-oxochroman-3-yl)acetamide: Similar structure with a bromine atom instead of chlorine.
N-(6-chlorobenzothiazol-2-yl)-2-substituted-acetamides: Compounds with a benzothiazole ring system instead of chroman.
Uniqueness
N-(6-chlorochroman-3-yl)acetamide is unique due to its specific substitution pattern on the chroman ring, which can influence its biological activity and chemical reactivity. The presence of the chlorine atom and the acetamide group provides distinct properties that can be leveraged in various applications.
特性
CAS番号 |
54444-91-6 |
|---|---|
分子式 |
C11H12ClNO2 |
分子量 |
225.67 g/mol |
IUPAC名 |
N-(6-chloro-3,4-dihydro-2H-chromen-3-yl)acetamide |
InChI |
InChI=1S/C11H12ClNO2/c1-7(14)13-10-5-8-4-9(12)2-3-11(8)15-6-10/h2-4,10H,5-6H2,1H3,(H,13,14) |
InChIキー |
ZTIUHIJVLRGNKB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1CC2=C(C=CC(=C2)Cl)OC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-Dimethyl-1'H-spiro[cyclohexane-1,2'-quinoline]](/img/structure/B11879759.png)

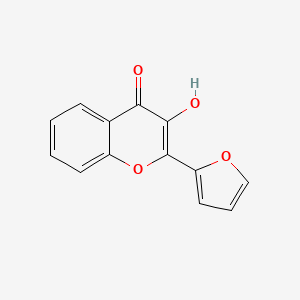
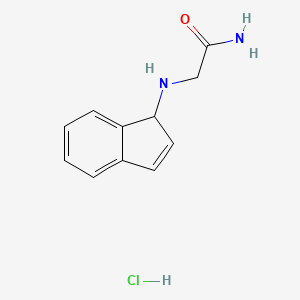
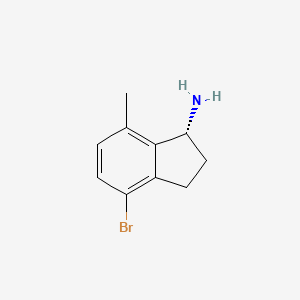


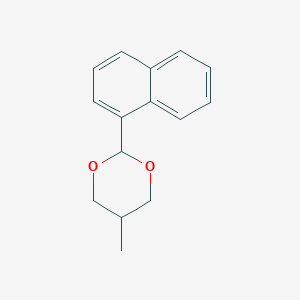


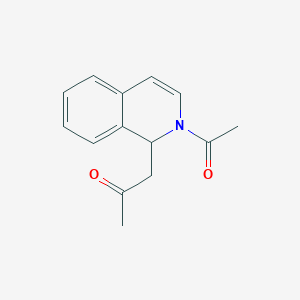

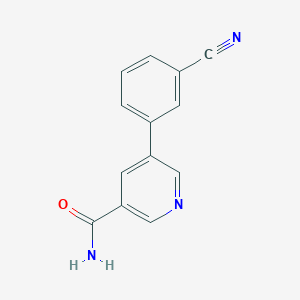
![1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11879842.png)
